[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE
Description
Properties
IUPAC Name |
[[4-(difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O6S/c1-3-23(4-2)30(26,27)16-11-7-14(8-12-16)18(25)29-22-17(24)13-5-9-15(10-6-13)28-19(20)21/h5-12,19H,3-4H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRKMVMIJWRPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)ONC(=O)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the difluoromethoxybenzene intermediate: This step involves the reaction of a suitable benzene derivative with difluoromethoxy reagents under controlled conditions.
Introduction of the formamido group: The intermediate is then reacted with formamide or a formamido reagent to introduce the formamido group.
Attachment of the diethylsulfamoyl group: Finally, the compound is reacted with diethylsulfamoyl chloride or a similar reagent to attach the diethylsulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Fluorinated Substituents: Difluoromethoxy vs. Other Fluorinated Groups
Fluorinated groups influence electronic, thermal, and solubility properties. Key comparisons include:
Key Findings :
- Electron-Withdrawing Effects: Difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups enhance thermal stability and oxidative resistance compared to non-fluorinated analogs .
Sulfamoyl Derivatives: Diethylsulfamoyl vs. Alkyl Variants
Sulfamoyl groups impact lipophilicity and bioactivity:
Key Findings :
- Alkyl Chain Length : Diethyl (C₂) vs. dipropyl (C₃) sulfamoyl groups affect logP values. Longer alkyl chains (e.g., dipropyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Bioactivity : Sulfamoyl groups are prevalent in sulfa drugs (e.g., sulfonamide antibiotics), suggesting the target compound could exhibit similar mechanisms of action .
Linker Groups: Formamido vs. Ester/Thioacetate
The formamido (-NHCHO) linker differentiates the target compound from ester or thioacetate analogs:
Key Findings :
- Synthetic Flexibility : Thioacetate linkers (e.g., in ) are more reactive toward nucleophiles, enabling modular derivatization .
Biological Activity
The compound [4-(difluoromethoxy)phenyl]formamido 4-(diethylsulfamoyl)benzoate is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be broken down into two main components:
- Difluoromethoxyphenyl group : A phenyl ring substituted with a difluoromethoxy group, which enhances lipophilicity and potential interaction with biological membranes.
- Diethylsulfamoyl group : This moiety is known for its role in enhancing the compound's solubility and bioavailability.
The compound can be represented by the following molecular formula:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various disease pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives with difluoromethoxy substitutions can inhibit cell proliferation in various cancer cell lines by disrupting microtubule dynamics, akin to the action of established chemotherapeutics like paclitaxel .
Enzyme Inhibition
The diethylsulfamoyl moiety is known for its ability to inhibit certain enzymes, including carbonic anhydrases and sulfonamide-sensitive enzymes. This inhibition can lead to altered metabolic pathways in cancer cells, promoting apoptosis and reducing tumor growth .
Study 1: Antiproliferative Effects
In a study evaluating the antiproliferative effects of structurally related compounds on human cancer cell lines, it was found that [4-(difluoromethoxy)phenyl]formamido derivatives exhibited IC50 values in the nanomolar range against several types of cancer cells. The mechanism was linked to G2/M phase cell cycle arrest and subsequent apoptosis .
Study 2: Angiogenesis Inhibition
Another significant finding demonstrated that compounds similar to this compound effectively inhibited angiogenesis in chick chorioallantoic membrane assays. The results indicated a comparable efficacy to combretastatin A-4, a known angiogenesis inhibitor .
Data Summary
| Activity | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Antiproliferative | Various cancer cell lines | <100 | Induces G2/M phase arrest |
| Angiogenesis inhibition | Chick chorioallantoic membrane | Comparable to CA-4 | Low toxicity observed |
| Enzyme inhibition | Carbonic anhydrases | Not specified | Alters metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
